H-Met-Thr-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c1-5(12)7(9(14)15)11-8(13)6(10)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKJTZWHIUWTTD-VQVTYTSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCSC)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCSC)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural Elucidation of H-Met-Thr-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of the dipeptide H-Met-Thr-OH, formed from the amino acids Methionine (Met) and Threonine (Thr). This document details the constituent amino acids, the formation of the peptide bond, and the resultant molecular architecture, offering valuable insights for researchers in the fields of biochemistry, drug discovery, and protein engineering.

Introduction to the Constituent Amino Acids

The fundamental building blocks of the this compound dipeptide are the amino acids L-Methionine and L-Threonine. Understanding their individual structures is crucial to comprehending the final dipeptide assembly.

1.1 L-Methionine (Met)

Methionine is one of the two sulfur-containing proteinogenic amino acids.[1] Its chemical formula is C₅H₁₁NO₂S.[1] The structure consists of a central alpha-carbon covalently bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a distinctive side chain: -(CH₂)₂SCH₃.[1] This thioether side chain is nonpolar and contributes to the hydrophobic interactions within protein structures.

1.2 L-Threonine (Thr)

Threonine is an essential amino acid with the chemical formula C₄H₉NO₃.[2] Its structure is characterized by a central alpha-carbon connected to an amino group, a carboxyl group, a hydrogen atom, and a polar side chain containing a hydroxyl group: -CH(OH)CH₃.[2][3] The presence of this hydroxyl group allows Threonine to participate in hydrogen bonding and post-translational modifications such as phosphorylation.[3]

The Peptide Bond: Formation of the Dipeptide

The linkage between Methionine and Threonine in this compound is a covalent peptide bond. This bond is formed through a dehydration synthesis or condensation reaction.[2] In this process, the carboxyl group (-COOH) of Methionine reacts with the amino group (-NH₂) of Threonine. A molecule of water is eliminated, and the carbon atom of Methionine's carboxyl group becomes linked to the nitrogen atom of Threonine's amino group.[2][4]

The resulting CO-NH linkage is the peptide bond.[4] By convention, the amino acid with the free amino group is the N-terminus (in this case, Methionine), and the amino acid with the free carboxyl group is the C-terminus (Threonine). Therefore, the full name is L-methionyl-L-threonine.

The Structure of this compound

The final structure of this compound incorporates the backbones of both amino acids linked by the peptide bond, with their respective side chains extending from the alpha-carbons. The "H-" at the beginning signifies the free amino group at the N-terminus of Methionine, and the "-OH" at the end indicates the free hydroxyl group of the carboxyl group at the C-terminus of Threonine.

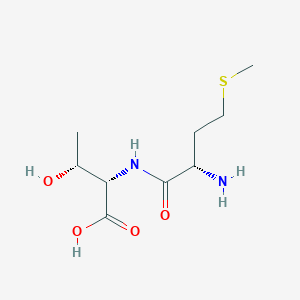

Below is a diagram illustrating the chemical structure of the this compound dipeptide.

Caption: Chemical structure of this compound dipeptide.

Quantitative Data Summary

The following table summarizes key quantitative data for the this compound dipeptide.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₄S | PubChem CID: 7021822[5] |

| Molecular Weight | 250.32 g/mol | PubChem CID: 7021822[5] |

| IUPAC Name | (2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid | PubChem CID: 7021822[5] |

Experimental Protocols

While this guide focuses on the theoretical structure, the synthesis and verification of this compound would typically involve the following experimental protocols.

5.1 Solid-Phase Peptide Synthesis (SPPS)

A common method for synthesizing peptides like this compound is Solid-Phase Peptide Synthesis (SPPS).

-

Resin Preparation: A suitable resin (e.g., Wang resin) is prepared, to which the C-terminal amino acid (Threonine), with its amino group protected (e.g., with Fmoc), is attached.

-

Deprotection: The Fmoc protecting group on Threonine is removed using a mild base (e.g., piperidine (B6355638) in DMF).

-

Coupling: The next amino acid (Methionine), with its amino group also protected, is activated (e.g., with HBTU/HOBt) and added to the resin to react with the free amino group of Threonine, forming the peptide bond.

-

Washing: The resin is washed to remove unreacted reagents.

-

Final Deprotection and Cleavage: Once the dipeptide is assembled, the N-terminal protecting group is removed, and the peptide is cleaved from the resin using a strong acid (e.g., trifluoroacetic acid), which also removes side-chain protecting groups.

5.2 Characterization

The identity and purity of the synthesized this compound dipeptide would be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to verify the molecular weight of the dipeptide, confirming it matches the expected value of 250.32 Da.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be employed to assess the purity of the synthesized peptide. A single, sharp peak would indicate a high-purity sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring they are consistent with the structure of this compound.

The following diagram illustrates a generalized workflow for the synthesis and characterization of the dipeptide.

Caption: Workflow for dipeptide synthesis and characterization.

References

An In-depth Technical Guide to the Physicochemical Properties of Methionyl-Threonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionyl-Threonine (Met-Thr) is a dipeptide composed of the essential amino acids methionine and threonine. As an intermediate in protein metabolism, a comprehensive understanding of its physicochemical properties is crucial for researchers in the fields of biochemistry, drug development, and nutritional science. This technical guide provides a detailed overview of the core physicochemical characteristics of Methionyl-Threonine, including its structural and chemical data, predicted ionization constants, and solubility. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties and presents visual representations of relevant metabolic pathways and experimental workflows to facilitate a deeper understanding of this dipeptide.

Core Physicochemical Properties

The fundamental physicochemical properties of Methionyl-Threonine are summarized below. These properties are essential for a variety of applications, from understanding its biological fate to developing analytical methods for its detection and quantification.

| Property | Value | Source |

| Molecular Formula | C9H18N2O4S | PubChem[1] |

| Molecular Weight | 250.32 g/mol | PubChem[1] |

| IUPAC Name | (2S,3R)-2-[[(2S)-2-amino-4-(methylsulfanyl)butanoyl]amino]-3-hydroxybutanoic acid | PubChem[1] |

| Canonical SMILES | C--INVALID-LINK--O)NC(=O)--INVALID-LINK--N">C@HO | PubChem[1] |

| InChI Key | KAKJTZWHIUWTTD-VQVTYTSYSA-N | PubChem[1] |

| Predicted Isoelectric Point (pI) | 5.58 | IPC 2.0[2] |

| Predicted pKa (α-carboxyl) | ~3.3 | Estimated based on typical peptide values |

| Predicted pKa (α-amino) | ~8.0 | Estimated based on typical peptide values |

| Solubility in Water | Predicted to be soluble | General peptide solubility guidelines[3][4] |

| Stability | Susceptible to oxidation at the methionine residue.[5][6] | General knowledge of peptide stability |

Experimental Protocols

Detailed experimental procedures are critical for the accurate determination of the physicochemical properties of dipeptides like Methionyl-Threonine. The following sections provide established protocols that can be adapted for this purpose.

Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution technique used to separate molecules based on their isoelectric point.[7][8][9][10][11]

Principle: A pH gradient is established in a gel matrix. When an electric field is applied, a protein or peptide will migrate towards the electrode with the opposite charge. As it moves through the pH gradient, its own net charge will change. The migration ceases when the molecule reaches the point in the pH gradient that corresponds to its pI, at which it has no net charge.[11]

Methodology:

-

Gel Preparation: A polyacrylamide or agarose (B213101) gel is prepared containing a mixture of carrier ampholytes, which are small, multicharged polymers that, when subjected to an electric field, create a stable pH gradient.[10]

-

Sample Preparation: A solution of Methionyl-Threonine is prepared in a low-ionic-strength buffer.[7]

-

Sample Application: The sample is applied to the IEF gel.[8]

-

Focusing: An electric field is applied across the gel. The voltage is gradually increased to allow the dipeptide to migrate and focus at its pI.[11]

-

Staining and Visualization: After focusing, the gel is fixed to immobilize the separated components and then stained with a dye (e.g., Coomassie Brilliant Blue) to visualize the focused band of Methionyl-Threonine.

-

pI Determination: The pI is determined by comparing the position of the sample band to that of a series of pI marker proteins run on the same gel.[9]

Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a highly precise method for determining the pKa values and isoelectric point of ionizable molecules.[1][12][13]

Principle: A solution of the dipeptide is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve, and the pI can be calculated from these values.[1]

Methodology:

-

Sample Preparation: A precise amount of Methionyl-Threonine is dissolved in deionized water to a known concentration (e.g., 1-10 mM).[13]

-

Titration Setup: The sample solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: The solution is titrated with a standardized solution of HCl or NaOH. The titrant is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve. The pI can be calculated as the average of the two pKa values corresponding to the zwitterionic form.[1]

Determination of pKa Values by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine site-specific pKa values by monitoring the chemical shifts of specific nuclei as a function of pH.[14][15][16][17][18][19]

Principle: The chemical shift of a nucleus is sensitive to its local electronic environment. Protonation or deprotonation of a nearby functional group alters this environment, leading to a change in the chemical shift. By monitoring these changes across a range of pH values, a titration curve can be generated for a specific nucleus, from which the pKa can be determined.[18]

Methodology:

-

Sample Preparation: A series of samples of Methionyl-Threonine are prepared in buffers of varying pH. A constant ionic strength is maintained across all samples.

-

NMR Data Acquisition: 1H or 13C NMR spectra are acquired for each sample.

-

Chemical Shift Analysis: The chemical shifts of nuclei adjacent to the ionizable groups (the α-amino group and the C-terminal carboxyl group) are measured at each pH.

-

Data Plotting and Fitting: The chemical shift of a specific nucleus is plotted against the pH. The resulting data is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the sigmoidal curve.[14]

Determination of Aqueous Solubility

2.4.1. Gravimetric Method

The gravimetric method is a straightforward approach to determine the equilibrium solubility of a compound.[20]

Principle: An excess amount of the solute is equilibrated with the solvent for a sufficient time to ensure saturation. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Methodology:

-

Sample Preparation: An excess amount of solid Methionyl-Threonine is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation or filtration.

-

Evaporation: A precise volume of the clear supernatant is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).

-

Quantification: The container with the dried solute is weighed, and the mass of the dissolved Methionyl-Threonine is determined. The solubility is then calculated in units such as g/L or mol/L.

2.4.2. UV-Vis Spectrophotometry

For compounds that absorb UV-Vis light, spectrophotometry offers a rapid and sensitive method for determining solubility.[21][22][23][24]

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law). By creating a calibration curve of absorbance versus concentration, the concentration of a saturated solution can be determined.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A UV-Vis spectrum of a dilute solution of Methionyl-Threonine is recorded to determine the wavelength of maximum absorbance.

-

Calibration Curve: A series of standard solutions of Methionyl-Threonine with known concentrations are prepared. The absorbance of each standard at the λmax is measured, and a calibration curve of absorbance versus concentration is plotted.

-

Saturated Solution Preparation: A saturated solution of Methionyl-Threonine is prepared as described in the gravimetric method (steps 1-3).

-

Absorbance Measurement: The saturated solution is diluted with a known factor to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at the λmax.

-

Solubility Calculation: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Biological Context and Signaling Pathways

Methionyl-Threonine, as a dipeptide, is primarily understood as a transient product of protein digestion and catabolism.[22] While specific signaling pathways directly initiated by Methionyl-Threonine have not been extensively characterized, the metabolic fates of its constituent amino acids, methionine and threonine, are well-established and of significant biological importance.

Methionine Metabolism: Methionine is a crucial essential amino acid involved in protein synthesis and is a key methyl donor through its conversion to S-adenosylmethionine (SAM). SAM is vital for the methylation of DNA, RNA, proteins, and lipids, playing a critical role in epigenetic regulation and cellular signaling.

Threonine Metabolism: Threonine is an essential amino acid that can be metabolized through several pathways, leading to the production of glycine, acetyl-CoA, and pyruvate. These products are integral to central carbon metabolism and the biosynthesis of other important molecules.

The following diagrams illustrate the metabolic context of methionine and threonine.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in this guide.

References

- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 2. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]

- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 4. genscript.com [genscript.com]

- 5. Machine learning prediction of methionine and tryptophan photooxidation susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparing the effect on protein stability of methionine oxidation versus mutagenesis: steps toward engineering oxidative resistance in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mybiosource.com [mybiosource.com]

- 8. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Principle and Protocol of Isoelectric Focusing Electrophoresis - Creative BioMart [creativebiomart.net]

- 10. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Measuring the isoelectric point of peptides by potentiometric titration [pion-inc.com]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR Determination of Protein pKa Values in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Exploring solubility and energetics: Dissolution of biologically important l-threonine in diverse aqueous organic mixtures across the temperature range of 288.15 K to 308.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. impactfactor.org [impactfactor.org]

- 22. researchgate.net [researchgate.net]

- 23. UV-Vis Spectrophotometry Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 24. Ultraviolet Absorption Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: H-Met-Thr-OH (Methionyl-Threonine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide H-Met-Thr-OH, also known as Methionyl-Threonine. It covers its chemical properties, a detailed synthesis protocol, and characterization methods, designed for professionals in research and drug development.

Peptide Overview

This compound is a dipeptide composed of L-methionine and L-threonine residues.[1] It is a product of protein digestion or catabolism and can be classified as a metabolite.[1][2] While some dipeptides are known to have physiological or cell-signaling effects, Methionyl-Threonine is primarily considered a short-lived intermediate in amino acid degradation pathways.[2] For research purposes, it is typically produced synthetically as a lyophilized powder.[3]

Quantitative Data Summary

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Peptide Identification

| Identifier | Value | Reference |

| Sequence | Met-Thr (MT) | [1][3] |

| Full Name | L-Methionyl-L-Threonine | [1][4] |

| IUPAC Name | (2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid | [1] |

| Molecular Formula | C9H18N2O4S | [1][3] |

| CAS Number | 40883-16-7 | [4][5] |

| PubChem CID | 7021822 | [1] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 250.32 g/mol | [1][3] |

| Monoisotopic Mass | 250.09872823 Da | [1] |

| Form | Lyophilized Powder | [3] |

| Storage | Store at or below -20 °C | [3] |

Chemical Structure

The chemical structure of this compound consists of a methionine residue linked to a threonine residue via a peptide bond.

Caption: Chemical structure of this compound.

Experimental Protocols

The synthesis of this compound is typically achieved via Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents

-

Resin: 2-Chlorotrityl chloride resin or Wang resin.

-

Amino Acids: Fmoc-Thr(tBu)-OH, Fmoc-Met-OH.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638), Diisopropylethylamine (DIPEA).

-

Coupling Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-Hydroxybenzotriazole (HOBt), or Dicyclohexylcarbodiimide (DCC) and HOBt.

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

-

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, C18 column, Acetonitrile (B52724) (ACN), Water, TFA.

Synthesis Workflow

The synthesis follows a cyclical process of deprotection and coupling, followed by a final cleavage and purification step.

Caption: Experimental workflow for this compound synthesis.

Detailed Synthesis Steps

-

Resin Preparation and First Amino Acid Loading:

-

Swell the chosen resin (e.g., 2-chlorotrityl resin) in DMF for 1 hour in a reaction vessel.

-

Dissolve Fmoc-Thr(tBu)-OH (2 equivalents to resin capacity) and DIPEA (4 equivalents) in DMF.

-

Add the amino acid solution to the swollen resin and agitate for 2-4 hours.

-

Cap any unreacted sites using a solution of DCM:MeOH:DIPEA (17:2:1) for 30 minutes.

-

Wash the resin thoroughly with DMF and DCM and dry under vacuum.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.

-

Wash the resin multiple times with DMF to remove all traces of piperidine.

-

-

Coupling of the Second Amino Acid (Methionine):

-

In a separate vial, pre-activate Fmoc-Met-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours. The completion of the coupling reaction can be monitored using a Kaiser test.

-

After completion, wash the resin thoroughly with DMF and DCM.

-

-

Final Deprotection:

-

Perform a final Fmoc deprotection step as described in step 2 to expose the N-terminal amine of Methionine.

-

Wash the peptide-resin extensively with DMF, followed by DCM, and dry it completely under vacuum.

-

Cleavage and Deprotection

-

Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature. TFA cleaves the peptide from the resin and removes the t-Butyl side-chain protecting group from Threonine.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

-

Purification: Dissolve the crude peptide in a minimal amount of aqueous solution (e.g., 5-10% ACN in water with 0.1% TFA). Purify the peptide using a preparative RP-HPLC system with a C18 column.[4][6][7] A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.[4][6]

-

Characterization: Collect the fractions containing the purified peptide. Confirm the identity and purity of the peptide using analytical RP-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight.[6]

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white, fluffy powder.

Biological Context and Signaling

This compound is a simple dipeptide and, as of the current scientific literature, is not known to possess a specific signaling function or to be a ligand for any known receptor. While individual amino acids like leucine (B10760876) can modulate signaling pathways such as mTOR to influence protein synthesis, such a role has not been attributed to this specific dipeptide.[8] Its primary biological role is considered to be that of a transient intermediate in protein turnover.[2] Therefore, no specific signaling pathway diagram is applicable.

Conclusion

This guide provides the essential technical information for the synthesis and characterization of the this compound dipeptide. The detailed protocols for SPPS and subsequent purification are based on established methodologies in peptide chemistry and should enable researchers to produce this peptide with high purity for various research applications.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. chempep.com [chempep.com]

- 3. peptide.com [peptide.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. mdpi.com [mdpi.com]

- 6. agilent.com [agilent.com]

- 7. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 8. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dipeptide H-Met-Thr-OH: A Frontier in Cell Signaling Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Met-Thr-OH, or Methionyl-Threonine, is a molecule of interest comprised of the essential amino acids methionine and threonine. While individual amino acids are well-recognized for their roles as metabolic precursors and signaling molecules, the specific biological activities of many dipeptides remain largely unexplored. According to the Human Metabolome Database, Methionyl-Threonine is classified as an "expected" metabolite, resulting from the incomplete breakdown of proteins.[1] Although some dipeptides are known to possess physiological or cell-signaling effects, this compound has not yet been extensively identified or studied in human tissues or biofluids.[1] This guide synthesizes the current understanding of the potential cell signaling effects of this compound by examining the established roles of its constituent amino acids and proposes a framework for future investigation into this novel dipeptide.

Part 1: Postulated Signaling Roles Derived from Constituent Amino Acids

Given the absence of direct research on this compound, we can hypothesize its potential cellular functions based on the known signaling pathways of L-Methionine and L-Threonine.

L-Methionine and the mTORC1 Pathway

L-Methionine is a critical regulator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central controller of cell growth, proliferation, and metabolism.[2][3][4] The mTORC1 pathway integrates signals from growth factors, cellular energy status, and amino acid availability.[2] Specifically, methionine has been shown to activate mTORC1, leading to the promotion of protein synthesis.[2]

The activation of mTORC1 by methionine can stimulate downstream effectors such as S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), both of which are pivotal for protein synthesis.[2][3]

Diagram: Postulated Influence of this compound on the mTORC1 Pathway

Caption: Hypothetical mTORC1 activation by this compound.

L-Threonine, S-Adenosyl-Methionine (SAM), and Epigenetic Regulation

L-Threonine metabolism is intricately linked to the synthesis of S-adenosyl-methionine (SAM), the universal methyl donor for numerous cellular reactions, including the methylation of DNA and histones.[5][6] Histone methylation is a key epigenetic modification that regulates gene expression without altering the DNA sequence itself.[7]

Studies have shown that threonine can be a significant contributor to the cellular pool of intermediates required for SAM synthesis.[6] Depletion of threonine has been demonstrated to decrease SAM levels, leading to a reduction in specific histone methylation marks, such as the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), which is associated with active gene transcription.[6] This suggests a potential role for threonine availability in influencing the epigenetic landscape of the cell.[6]

Diagram: Postulated Influence of this compound on the SAM Synthesis and Histone Methylation Pathway

Caption: Hypothetical role of this compound in histone methylation.

Part 2: Framework for Experimental Investigation

To elucidate the direct cell signaling effects of this compound, a systematic experimental approach is necessary. The following outlines a potential workflow for researchers.

Experimental Protocols

Objective: To determine if this compound directly modulates key signaling pathways and to quantify its effects.

1. Cell Culture and Treatment:

- Select appropriate cell lines based on the signaling pathways of interest (e.g., cell lines with well-characterized mTOR or epigenetic regulation pathways).

- Culture cells to a logarithmic growth phase.

- Treat cells with varying concentrations of this compound for different durations. Include positive and negative controls (e.g., individual amino acids, known pathway activators/inhibitors).

2. Western Blotting for Phospho-Protein Analysis:

- Lyse treated cells and quantify total protein concentration.

- Perform SDS-PAGE and transfer proteins to a PVDF membrane.

- Probe membranes with primary antibodies against key phosphorylated signaling proteins (e.g., phospho-mTOR, phospho-S6K, phospho-4E-BP1, H3K4me3) and their total protein counterparts.

- Use secondary antibodies conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

- Quantify band intensities to determine the relative phosphorylation status of target proteins.

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

- Isolate total RNA from treated cells.

- Synthesize cDNA using reverse transcriptase.

- Perform qRT-PCR using primers for target genes known to be regulated by the mTOR or histone methylation pathways.

- Normalize expression levels to a housekeeping gene to determine relative changes in gene expression.

4. High-Content Imaging and Immunofluorescence:

- Culture cells on glass coverslips and treat as described above.

- Fix, permeabilize, and stain cells with fluorescently labeled antibodies against proteins of interest.

- Use a high-content imaging system or confocal microscope to visualize and quantify changes in protein localization, expression levels, and post-translational modifications at the single-cell level.

5. Mass Spectrometry-based Proteomics and Metabolomics:

- Perform global proteomic and metabolomic analysis on cell lysates to identify broader changes in the proteome and metabolome following this compound treatment.

- This can reveal unexpected pathway modulation and provide a more comprehensive understanding of the dipeptide's cellular effects.

Diagram: Experimental Workflow for Investigating this compound Signaling

References

- 1. Human Metabolome Database: Showing metabocard for Methionyl-Threonine (HMDB0028983) [hmdb.ca]

- 2. assaygenie.com [assaygenie.com]

- 3. origene.com [origene.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histone methylation - Wikipedia [en.wikipedia.org]

The Core Functions of Sulfur-Containing Dipeptides in Cellular Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted roles of sulfur-containing dipeptides and related small molecules within the cellular environment. Focusing on their core functions in redox homeostasis, signaling, and detoxification, this document synthesizes current knowledge, presents quantitative data, details key experimental protocols, and illustrates critical pathways to support advanced research and therapeutic development.

Introduction: The Central Role of Sulfur-Containing Bio-molecules

Sulfur-containing amino acids, primarily methionine and cysteine, are fundamental building blocks for proteins and precursors to a class of small but vital molecules that orchestrate cellular defense and communication.[1][2] While the tripeptide glutathione (B108866) (γ-L-glutamyl-L-cysteinyl-glycine) is the most abundant and well-studied, its functions are intrinsically linked to its dipeptide precursor, γ-glutamylcysteine. Other significant sulfur-containing molecules like ergothioneine (B1671048) and ovothiols, though not strictly dipeptides, operate through analogous mechanisms and are crucial for cellular protection.[3][4][5] These molecules are central to mitigating oxidative and electrophilic stress, maintaining the cellular redox environment, and participating in key signaling cascades. Their unique chemical properties, conferred by the sulfur atom, make them indispensable in health and a focal point in disease and drug discovery.[6][7][8]

Core Functions in Cellular Homeostasis

Redox Regulation and Antioxidant Defense

The most critical function of these molecules is the maintenance of cellular redox balance. The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a primary indicator of the cell's redox state and a key marker of oxidative stress.[9][10]

-

Direct Radical Scavenging: The sulfhydryl (-SH) group of the cysteine residue is a potent electron donor, enabling it to directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[11][12]

-

Enzymatic Detoxification: GSH is an essential cofactor for enzymes like glutathione peroxidases (GPxs), which catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, converting GSH to GSSG in the process.[11][12]

-

Redox State Buffering: In healthy cells, the GSH/GSSG ratio is maintained at a high level, often exceeding 100:1, creating a robust reducing environment.[13][14] Under oxidative stress, this ratio decreases as GSH is consumed, signaling a shift towards an oxidizing environment which can trigger cellular damage if not restored.[9][13][15] The enzyme glutathione reductase (GR) is responsible for regenerating GSH from GSSG, utilizing NADPH as a reducing agent.[10]

Detoxification of Xenobiotics

GSH plays a pivotal role in Phase II detoxification pathways. Glutathione S-transferases (GSTs), a superfamily of enzymes, catalyze the conjugation of the thiol group of GSH to a wide range of endogenous and exogenous electrophilic compounds.[11][16] This process renders the toxins more water-soluble, facilitating their subsequent excretion from the cell and the body.[16][17]

Modulation of Cellular Signaling Pathways

Beyond direct defense, sulfur-containing molecules are integral to redox signaling, where controlled changes in the redox environment influence protein function and gene expression.

Ergothioneine and the Nrf2 Pathway: Ergothioneine (EGT), a diet-derived thio-histidine compound, is a potent cytoprotectant that accumulates in cells via a specific transporter, SLC22A4 (also known as OCTN1).[18][19][20] One of its key mechanisms of action involves the modulation of the Keap1-Nrf2 signaling pathway.[3]

-

Under normal conditions: The transcription factor Nrf2 is bound by its inhibitor Keap1, which targets it for proteasomal degradation.

-

Under oxidative stress: Oxidants or molecules like EGT can modify Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to Antioxidant Response Elements (AREs), and initiate the transcription of a battery of protective genes, including those for antioxidant enzymes and glutathione synthesis.[3][19]

Key Sulfur-Containing Molecules in Focus

Glutathione (GSH)

Synthesized from glutamate, cysteine, and glycine, GSH is the most important intracellular low-molecular-weight antioxidant.[11] Its functions are extensive, including antioxidant defense, detoxification, and the regulation of cellular processes like gene expression, signal transduction, and apoptosis.[16][17]

Ergothioneine (EGT)

EGT is a unique thiol antioxidant that exists predominantly in its stable thione form at physiological pH.[20] It is not synthesized by humans and must be obtained from dietary sources like mushrooms.[20][21] It scavenges a wide array of reactive species and chelates metal ions, protecting critical molecules like DNA, proteins, and lipids from oxidative damage.[3][18]

Ovothiols

Ovothiols are a class of mercaptohistidines found in high concentrations in the eggs of marine invertebrates.[4][5][22] They serve as potent antioxidants, protecting the eggs from the burst of hydrogen peroxide that occurs during fertilization.[22] Ovothiols can interact with the glutathione system and play a key role in controlling the cellular redox balance in the organisms that produce them.[23][24]

Quantitative Data Summary

The intracellular concentration and redox ratio of these molecules are critical parameters for assessing cellular health and the effects of therapeutic interventions.

| Molecule / Ratio | Typical Intracellular Concentration | Healthy Cell Ratio | Oxidative Stress Ratio | Organism/Cell Type | Citation(s) |

| Glutathione (GSH) | 1–10 mM | - | - | Mammalian Cells | [13] |

| GSH/GSSG Ratio | - | > 100:1 | Decreases to 10:1 or 1:1 | Mammalian Cells | [9][13] |

Visualizing Core Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex interactions and processes involving sulfur-containing dipeptides.

Caption: The Glutathione Redox Cycle for detoxifying reactive oxygen species.

Caption: Modulation of the Keap1-Nrf2 antioxidant response pathway by EGT.

Caption: Experimental workflow for quantifying intracellular dipeptides via LC-MS/MS.

Experimental Protocols

Protocol for Quantification of Intracellular Dipeptides

This protocol is adapted from methodologies used for analyzing intracellular metabolites in cultured cells, such as Chinese Hamster Ovary (CHO) cells.[25]

Objective: To accurately measure the concentration of sulfur-containing dipeptides within cultured cells.

Materials:

-

Cultured cells (e.g., CHO, HeLa)

-

Phosphate-buffered saline (PBS), ice-cold

-

Chloroform (B151607) (CHCl₃)

-

Methanol (MeOH)

-

Deionized water

-

Centrifuge capable of 4°C

-

Vortex mixer

-

LC-MS/MS system (e.g., Agilent 1260 LC coupled to a 6540 Q-TOF)[25]

-

Isotopically labeled peptide standards (for absolute quantification)

Methodology:

-

Cell Culture and Sampling:

-

Culture cells to the desired confluency or cell density under specific experimental conditions.

-

For each sample, collect a precise number of cells (e.g., 30 x 10⁶ cells) to normalize the final concentration.[25]

-

-

Cell Harvesting and Washing:

-

Centrifuge the cell suspension at low speed (e.g., 1300 rpm) for 10 minutes at 4°C to pellet the cells.[25]

-

Discard the supernatant and resuspend the cell pellet in 50 mL of ice-cold PBS to wash away extracellular contaminants.

-

Repeat the centrifugation and washing step two more times with 5 mL of cold PBS.[25] Store the final cell pellet at -70°C if not proceeding immediately.

-

-

Metabolite Extraction (Bligh-Dyer Method):

-

To the frozen cell pellet, add 1 mL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously for 5 minutes.

-

Add 250 µL of chloroform and vortex for another 5 minutes.

-

Add 250 µL of deionized water and vortex for a final 5 minutes to induce phase separation.[25]

-

-

Sample Preparation for Analysis:

-

Centrifuge the mixture to achieve clear separation of the upper aqueous phase (containing polar metabolites like dipeptides) and the lower organic phase.

-

Carefully collect the upper aqueous phase for analysis.

-

Spike the sample with a known concentration of an isotopically labeled internal standard corresponding to the dipeptide of interest. This is critical for accurate quantification.[26]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Use an appropriate chromatography method (e.g., HILIC or reversed-phase) to separate the dipeptides from other metabolites.

-

Employ tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification of the target dipeptide and the internal standard.[27]

-

-

Data Analysis:

-

Calculate the concentration of the dipeptide by comparing the peak area of the analyte to the peak area of the internal standard against a standard curve.

-

Normalize the final concentration to the initial cell number (e.g., reported as µmol/10⁶ cells).

-

Protocol for Assessing In Vitro Antioxidant Activity

This protocol describes a common method for evaluating the radical-scavenging ability of peptides.

Objective: To determine the hydroxyl radical scavenging activity of a purified sulfur-containing dipeptide.

Materials:

-

Purified dipeptide sample

-

1,10-phenanthroline (B135089) solution (0.75 mM)

-

Ferrous sulfate (B86663) (FeSO₄) solution (0.75 mM)

-

Hydrogen peroxide (H₂O₂) solution (0.01%)

-

Phosphate (B84403) buffer (pH 7.4)

-

Spectrophotometer

Methodology (Hydroxyl Radical Scavenging Assay):

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, mix 0.5 mL of 1,10-phenanthroline and 0.5 mL of FeSO₄ solution.

-

Add 1 mL of phosphate buffer (pH 7.4) and mix.

-

Add 0.5 mL of the dipeptide sample at various concentrations.

-

-

Initiation of Reaction:

-

Add 0.5 mL of 0.01% H₂O₂ to initiate the Fenton reaction, which generates hydroxyl radicals.

-

-

Incubation:

-

Incubate the mixture at 37°C for 60 minutes. The hydroxyl radicals will oxidize Fe²⁺, and the remaining Fe²⁺ will form a complex with 1,10-phenanthroline, which can be measured spectrophotometrically.[28]

-

-

Measurement:

-

Measure the absorbance of the mixture at 536 nm. A higher absorbance indicates greater scavenging activity, as more Fe²⁺ was protected from oxidation.

-

-

Calculation:

-

The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(As - Ac) / (A₀ - Ac)] × 100 Where:

-

As = Absorbance of the sample

-

Ac = Absorbance of the control (without sample)

-

A₀ = Absorbance of the blank (without H₂O₂)

-

-

The EC₅₀ value (the concentration required to scavenge 50% of the radicals) can be determined by plotting scavenging activity against sample concentration.[28][29]

-

Role in Drug Development and Therapeutics

The potent antioxidant and cytoprotective properties of sulfur-containing peptides make them and their derivatives attractive candidates for drug development.[6][7][30]

-

N-acetylcysteine (NAC): NAC is a precursor to L-cysteine and is used clinically to replenish intracellular GSH stores.[31][32] It is a well-established antidote for acetaminophen (B1664979) overdose and is used as a mucolytic agent.[33][34] Its ability to restore GSH makes it a candidate for treating various disorders characterized by oxidative stress.[31][33]

-

Peptide Drug Stability: The introduction of sulfur-containing motifs into peptide-based drugs can enhance their metabolic stability and bioavailability.[8]

-

Targeted Therapies: Understanding how these molecules modulate specific pathways, such as Nrf2, opens avenues for developing drugs that can selectively boost endogenous antioxidant defenses in diseases associated with high oxidative stress, including neurodegenerative diseases, cardiovascular conditions, and chronic inflammation.[35][36]

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfur containing amino acids and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ergothioneine and its congeners: anti-ageing mechanisms and pharmacophore biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. On ovothiol biosynthesis and biological roles: from life in the ocean to therapeutic potential - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Sulfur-containing peptides: Synthesis and application in the discovery of potential drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. How Is the Ratio of Reduced to Oxidized Glutathione (GSH/GSSG) a Marker of Cellular Stress? → Learn [pollution.sustainability-directory.com]

- 10. researchgate.net [researchgate.net]

- 11. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutathione Homeostasis and Functions: Potential Targets for Medical Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Redox status expressed as GSH:GSSG ratio as a marker for oxidative stress in paediatric tumour patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutathione redox ratio – acib [acib.at]

- 15. Pro-oxidant shift in glutathione redox state during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glutathione: new roles in redox signaling for an old antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cymbiotika.com [cymbiotika.com]

- 18. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The biology of ergothioneine, an antioxidant nutraceutical | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 22. Ovothiol A - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Probing label-free intracellular quantification of free peptide by MALDI-ToF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Preparation and evaluation of antioxidant activities of peptides obtained from defatted wheat germ by fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Preparation and Evaluation of Peptides with Potential Antioxidant Activity by Microwave Assisted Enzymatic Hydrolysis of Collagen from Sea Cucumber Acaudina Molpadioides Obtained from Zhejiang Province in China - PMC [pmc.ncbi.nlm.nih.gov]

- 30. tandfonline.com [tandfonline.com]

- 31. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 32. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 34. m.youtube.com [m.youtube.com]

- 35. researchgate.net [researchgate.net]

- 36. Anti-inflammatory peptide therapeutics and the role of sulphur containing amino acids (cysteine and methionine) in inflammation suppression: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to H-Met-Thr-OH: Molecular Weight and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the dipeptide Methionyl-Threonine (H-Met-Thr-OH), with a specific focus on its molecular weight and behavior under mass spectrometry analysis. This document details theoretical fragmentation patterns and provides a generalized experimental protocol for its characterization.

Physicochemical Data of this compound

The fundamental physicochemical properties of this compound are crucial for its identification and characterization. These values are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H18N2O4S | --INVALID-LINK-- |

| Average Molecular Weight | 250.32 g/mol | --INVALID-LINK-- |

| Monoisotopic Molecular Weight | 250.098727764 Da | --INVALID-LINK-- |

Mass Spectrometry Analysis of this compound

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of peptides like this compound. Electrospray ionization (ESI) is a soft ionization technique commonly employed for peptide analysis as it minimizes fragmentation during the ionization process, allowing for the observation of the intact molecular ion.[1][2] Subsequent fragmentation of the molecular ion, typically through collision-induced dissociation (CID), provides valuable structural information.

Theoretical Fragmentation Pattern

Upon collision-induced dissociation, peptides primarily fragment along the peptide backbone, generating characteristic b- and y-type ions.[3][4][5] Additionally, the side chains of specific amino acids can undergo characteristic neutral losses. For this compound, the following fragmentation pathways are anticipated:

-

Backbone Fragmentation: Cleavage of the peptide bond between the methionine and threonine residues will produce b1 and y1 ions.

-

Side-Chain Fragmentation:

-

The methionine residue is known to exhibit a characteristic neutral loss of methanesulfenic acid (CH3SOH, 64 Da).[6][7]

-

The threonine residue can undergo a neutral loss of acetaldehyde (B116499) (CH3CHO, 44 Da).[8]

-

A summary of the predicted m/z values for the key fragment ions of singly protonated this compound ([M+H]+) is presented in the table below.

| Ion Type | Sequence | Theoretical m/z |

| [M+H]+ | This compound | 251.1063 |

| b1 | Met | 132.0532 |

| y1 | Thr | 120.0655 |

| [M+H - CH3SOH]+ | H-Met(loss)-Thr-OH | 187.0695 |

| [M+H - CH3CHO]+ | H-Met-Thr(loss)-OH | 207.0851 |

Experimental Protocol: ESI-MS/MS of this compound

The following provides a generalized protocol for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Sample Preparation

-

Dissolution: Dissolve the this compound peptide in a suitable solvent system, typically a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation.[9] The final concentration should be in the low micromolar to nanomolar range, depending on the sensitivity of the mass spectrometer.

-

Purification (Optional): If the sample is impure, desalting and purification using techniques like solid-phase extraction (SPE) with a C18 cartridge may be necessary to remove contaminants that can interfere with ionization.

Mass Spectrometry Analysis

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source and tandem mass spectrometry (MS/MS) capabilities (e.g., quadrupole time-of-flight (Q-TOF), ion trap, or Orbitrap).

-

Ionization: Introduce the sample solution into the ESI source via direct infusion or liquid chromatography (LC).[10] Apply a high voltage (typically 2-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the precursor ion, which for this compound will be the singly protonated molecule [M+H]+ at an m/z of approximately 251.11.

-

MS/MS Analysis (CID): Select the [M+H]+ precursor ion for fragmentation using collision-induced dissociation (CID).[11] Optimize the collision energy to induce fragmentation and generate a rich spectrum of product ions.

-

Data Acquisition: Acquire the MS/MS spectrum, which will show the m/z values of the fragment ions.

Data Analysis

-

Spectrum Interpretation: Analyze the MS/MS spectrum to identify the characteristic b- and y-ions from backbone cleavage, as well as the neutral loss fragments from the methionine and threonine side chains.

-

Sequence Verification: The presence of the expected fragment ions confirms the sequence and identity of the this compound dipeptide.

Visualizations

The following diagrams illustrate the theoretical fragmentation pattern and the experimental workflow for the mass spectrometry analysis of this compound.

Caption: Theoretical fragmentation of this compound.

Caption: ESI-MS/MS workflow for this compound.

References

- 1. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. uab.edu [uab.edu]

- 5. Mascot help: Peptide fragmentation [matrixscience.com]

- 6. Detection and characterization of methionine oxidation in peptides by collision-induced dissociation and electron capture dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Protocols [neuroproteomics.scs.illinois.edu]

- 11. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Methionine and Threonine in Dipeptide Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, composed of two amino acids joined by a peptide bond, are the simplest elements of the peptide world. Despite their structural simplicity, they are pivotal in a myriad of biological processes and hold significant promise in the realms of biochemistry, nutrition, and pharmacology. The functional specificity of a dipeptide is intricately defined by its constituent amino acids and their sequence. This guide provides a comprehensive technical overview of the roles of two essential amino acids, methionine (Met) and threonine (Thr), in shaping the function of dipeptides.

Methionine , a sulfur-containing amino acid, is fundamental to protein synthesis and metabolism. It serves as the precursor to S-adenosylmethionine (SAM), the universal methyl donor in cellular processes.[1] The thioether group in its side chain is susceptible to reversible oxidation, positioning methionine as a key player in cellular antioxidant defense mechanisms.[2]

Threonine , characterized by a polar hydroxyl group, is crucial for protein structure and function, primarily through post-translational modifications such as phosphorylation and glycosylation. It plays a vital role in maintaining immune function and gut health.

The amalgamation of methionine and threonine into dipeptides, such as methionyl-threonine (Met-Thr) and threonyl-methionine (Thr-Met), can yield molecules with distinct and potent biological activities. These activities span from antioxidant and anti-inflammatory effects to the modulation of critical cellular signaling pathways. This document will delve into the structural and functional importance of methionine and threonine in dipeptides, substantiated by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Structural and Functional Significance of Methionine and Threonine in Dipeptides

The unique chemical nature of the side chains of methionine and threonine endows dipeptides containing them with specific properties that govern their three-dimensional structure, chemical reactivity, and ultimately, their biological function.

The Role of Methionine

-

Antioxidant Activity : The sulfur atom in the side chain of methionine is readily oxidized to methionine sulfoxide, a process that effectively neutralizes reactive oxygen species (ROS). This chemical property makes dipeptides containing methionine potential antioxidant agents.[2] The antioxidant capacity can be influenced by the position of the methionine residue within the dipeptide.

-

Modulation of Cellular Signaling : Methionine and its metabolic derivatives are known to influence pivotal signaling networks, most notably the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is a master regulator of cell growth, proliferation, and metabolism.

-

Applications in Drug Delivery and Therapeutics : The physicochemical characteristics of methionine can be leveraged in the design of novel drug delivery systems. Dipeptides incorporating methionine are under active investigation for their therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders.[3]

The Role of Threonine

-

Contribution to Structural Stability and Molecular Interactions : The hydroxyl group of threonine's side chain is capable of forming hydrogen bonds, which contributes to the conformational stability of the dipeptide and its ability to interact with other biomolecules.

-

Immunomodulatory Effects : Threonine is an essential component for the synthesis of immunoglobulins and mucins, and it has been demonstrated to modulate various aspects of the immune response. Consequently, dipeptides containing threonine may exhibit immunomodulatory properties.

-

Involvement in Signaling and Metabolism : The hydroxyl group of threonine can be phosphorylated, a fundamental mechanism in signal transduction cascades. Threonine is also involved in numerous metabolic pathways, and its inclusion in dipeptides can impact cellular metabolism.

Data Presentation

Antioxidant Capacity of Methionine-Containing Dipeptides

While direct quantitative data for Met-Thr dipeptides are not extensively available in the current literature, the antioxidant capacities of various other methionine-containing dipeptides have been assessed using established methods such as the Oxygen Radical Absorbance Capacity (ORAC) and Trolox Equivalent Antioxidant Capacity (TEAC) assays. The table below presents a summary of representative data for several methionine-containing dipeptides, which can be used as a valuable reference for estimating the potential antioxidant activity of Met-Thr and Thr-Met dipeptides.

| Dipeptide | Antioxidant Capacity (µmol TE/µmol) - ORAC Assay | Reference |

| Met-Gly | ~0.4 | [4] |

| Gly-Met | ~0.3 | [4] |

| Met-Ala | ~0.4 | [4] |

| Ala-Met | ~0.3 | [4] |

| Met-Val | ~0.4 | [4] |

| Val-Met | ~0.3 | [4] |

| Met-Leu | ~0.4 | [4] |

| Leu-Met | ~0.3 | [4] |

| Met-Pro | ~0.2 | [4] |

| Pro-Met | ~0.3 | [4] |

| Met-Phe | ~0.4 | [4] |

| Phe-Met | ~0.3 | [4] |

| Met-Trp | Not Reported | [4] |

| Trp-Met | Not Reported | [4] |

| Met-Met | ~0.3 | [4] |

Note: The antioxidant capacity is expressed in Trolox Equivalents (TE), a standardized unit for measuring antioxidant strength.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Methionine-Threonine Dipeptide

This protocol details the manual synthesis of a Met-Thr dipeptide utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin, which yields a C-terminally amidated dipeptide.

Materials:

-

Rink Amide resin

-

Fmoc-Thr(tBu)-OH

-

Fmoc-Met-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Cold diethyl ether

-

Solid-phase synthesis vessel with a sintered glass frit

-

Mechanical shaker

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for a minimum of 1 hour within the synthesis vessel.

-

Fmoc Deprotection:

-

The DMF is drained.

-

The 20% piperidine/DMF solution is added to the resin, and the mixture is agitated for 5 minutes.

-

The solution is drained.

-

A fresh aliquot of 20% piperidine/DMF is added, and agitation is continued for 15 minutes.

-

The resin is thoroughly washed with DMF (5 cycles) and DCM (3 cycles).

-

-

First Amino Acid Coupling (Threonine):

-

A solution of Fmoc-Thr(tBu)-OH (3 equivalents relative to the resin's substitution level), DIC (3 eq.), and Oxyma Pure (3 eq.) is prepared in DMF.

-

This coupling solution is added to the deprotected resin.

-

The mixture is agitated for 2 hours at room temperature.

-

A Kaiser test is performed to confirm the completion of the coupling reaction (a negative result, indicated by colorless beads, signifies a complete reaction).

-

The coupling solution is drained, and the resin is washed with DMF (5 cycles) and DCM (3 cycles).

-

-

Second Amino Acid Coupling (Methionine):

-

The Fmoc deprotection step is repeated as described above.

-

A coupling solution is prepared with Fmoc-Met-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

The solution is added to the resin, and the mixture is agitated for 2 hours.

-

The completion of the reaction is confirmed with a Kaiser test.

-

The resin is washed with DMF (5 cycles) and DCM (3 cycles).

-

-

Final Fmoc Deprotection:

-

The Fmoc deprotection protocol is performed a final time to remove the N-terminal protecting group.

-

-

Cleavage and Deprotection:

-

The resin is washed with DCM and dried under a stream of nitrogen.

-

The TFA cleavage cocktail is added to the resin, and the mixture is agitated for 2-3 hours at room temperature.

-

The resin is filtered, and the filtrate containing the cleaved dipeptide is collected.

-

The dipeptide is precipitated by the addition of cold diethyl ether to the filtrate.

-

The precipitate is pelleted by centrifugation, the supernatant is decanted, and the pellet is washed twice with cold diethyl ether.

-

The final dipeptide pellet is dried under vacuum.

-

-

Purification and Characterization:

-

The crude dipeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final product are confirmed using mass spectrometry and NMR spectroscopy.

-

Structural Elucidation by NMR Spectroscopy

Sample Preparation:

-

The purified dipeptide is dissolved in a suitable solvent (e.g., 90% H₂O/10% D₂O or deuterated DMSO) to a final concentration of 1-5 mM.

-

The solution is transferred to a 5 mm NMR tube.

NMR Experiments:

-

1D ¹H NMR: Provides information on the types of protons and their chemical environments.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each amino acid residue.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbon atoms.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are in close spatial proximity, providing insights into the dipeptide's conformation.

Analysis by Mass Spectrometry

Sample Preparation:

-

The purified dipeptide is dissolved in an appropriate solvent, typically 50% acetonitrile/0.1% formic acid in water.

Mass Spectrometry Analysis:

-

Electrospray Ionization (ESI) Mass Spectrometry:

-

The sample solution is directly infused into the ESI source of the mass spectrometer.

-

A mass spectrum is acquired in positive ion mode to determine the molecular weight of the dipeptide.

-

-

Tandem Mass Spectrometry (MS/MS):

-

The parent ion corresponding to the dipeptide is selected for fragmentation.

-

An MS/MS spectrum is acquired to obtain fragment ions, which are used to confirm the amino acid sequence.

-

Functional Assays

Principle: This assay quantifies the ability of an antioxidant to neutralize peroxyl radicals generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of a fluorescent probe, such as fluorescein (B123965), is monitored over time.

Procedure:

-

A stock solution of the Met-Thr dipeptide is prepared.

-

In a 96-well microplate, the dipeptide solution is added at various concentrations.

-

The fluorescein solution is added to each well.

-

The reaction is initiated by the addition of the AAPH solution.

-

The plate is immediately placed in a fluorescence microplate reader, and the fluorescence decay is recorded at regular intervals for at least 60 minutes.

-

The area under the curve (AUC) is calculated for each sample and compared to a standard curve prepared with Trolox to determine the ORAC value in Trolox Equivalents.

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are treated with a range of concentrations of the Met-Thr dipeptide for a predetermined duration (e.g., 24, 48, or 72 hours).

-

An MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.

-

A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage relative to the untreated control.

Principle: This technique allows for the detection of specific proteins within a complex mixture, such as a cell lysate. It involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and probing the membrane with antibodies specific to the target proteins.

Procedure:

-

Cell Lysis: Cells are treated with the Met-Thr dipeptide for the desired time course and then lysed using a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay, such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated on a polyacrylamide gel based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies that specifically recognize the phosphorylated and total forms of mTOR and its downstream effectors, such as p70S6K and 4E-BP1.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

-

Analysis: The intensity of the protein bands is quantified to determine the relative levels of protein phosphorylation, indicating pathway activation.

Principle: This assay measures the enzymatic activity of caspase-3, a key executioner caspase in the apoptotic cascade. A specific peptide substrate for caspase-3 is conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of this substrate by active caspase-3 liberates the reporter, which can then be quantified.

Procedure:

-

Apoptosis is induced in cells, which are then treated with the Met-Thr dipeptide.

-

The cells are lysed to release their cytosolic contents.

-

The cell lysate is added to a 96-well plate.

-

The caspase-3 substrate (e.g., DEVD-pNA for a colorimetric assay or DEVD-AFC for a fluorometric assay) is added to each well.

-

The plate is incubated at 37°C for 1-2 hours.

-

The absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) is measured using a microplate reader.

-

The fold-increase in caspase-3 activity is calculated by comparing the treated samples to the untreated control.

Mandatory Visualizations

Caption: The mTOR signaling pathway, a central regulator of cellular growth and metabolism, can be activated by amino acids such as methionine and threonine.

Caption: A generalized experimental workflow for the synthesis, purification, and comprehensive characterization of dipeptides.

Caption: The functional potential of a methionine-threonine dipeptide is a direct consequence of the unique biochemical properties of its constituent amino acid side chains.

Conclusion

Dipeptides incorporating methionine and threonine represent a class of molecules with significant potential for a wide range of biological activities. The distinct chemical features of the methionine and threonine side chains can confer antioxidant, immunomodulatory, and cell signaling-modulating properties to these dipeptides. Although more focused research is required to fully delineate the specific roles and mechanisms of action of Met-Thr and Thr-Met dipeptides, the information and detailed protocols presented in this guide provide a robust framework for researchers, scientists, and professionals in drug development to explore their therapeutic potential. A systematic approach encompassing chemical synthesis, rigorous structural characterization, and comprehensive functional analysis will be paramount in unlocking the full therapeutic promise of these simple yet functionally potent biomolecules.

References

- 1. Is L-methionine a trigger factor for Alzheimer’s-like neurodegeneration?: Changes in Aβ oligomers, tau phosphorylation, synaptic proteins, Wnt signaling and behavioral impairment in wild-type mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preventive Effects of Tryptophan-Methionine Dipeptide on Neural Inflammation and Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of H-Met-Thr-OH Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Met-Thr-OH, composed of methionine and threonine, serves as a valuable building block in peptide synthesis and various biochemical studies. Its synthesis via solid-phase peptide synthesis (SPPS) followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC) are standard yet critical procedures that require careful optimization to achieve high purity and yield.

This document provides detailed application notes and protocols for the synthesis and purification of this compound. It is intended to guide researchers through the process, from the initial attachment of the first amino acid to the resin to the final quality control of the purified peptide. Special considerations for handling methionine, which is susceptible to oxidation, and threonine are also addressed.[1]

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is performed using the Fmoc/tBu strategy on a Wang resin, which is a standard choice for peptides with a C-terminal carboxylic acid.[2][3] The synthesis involves a series of repeating steps: deprotection of the Fmoc group, coupling of the next Fmoc-protected amino acid, and washing.

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| Fmoc-Thr(tBu)-Wang resin | Synthesis Grade | Aapptec or equivalent |

| Fmoc-Met-OH | Synthesis Grade | Advanced ChemTech or equivalent[4] |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich or equivalent |

| Oxyma Pure | Synthesis Grade | Sigma-Aldrich or equivalent |

| Piperidine (B6355638) | Synthesis Grade | Sigma-Aldrich or equivalent |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | |

| Dichloromethane (DCM) | ACS Grade | |

| Trifluoroacetic acid (TFA) | Reagent Grade | |

| Triisopropylsilane (TIPS) | Reagent Grade | |

| Water (ddH₂O) | ||

| Diethyl ether (cold) | ACS Grade |

Experimental Protocol: Solid-Phase Peptide Synthesis

The following protocol is for a 0.1 mmol scale synthesis.

-

Resin Swelling: Swell 0.1 mmol of Fmoc-Thr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Coupling of Fmoc-Met-OH:

-